2H-1-Benzopyran-2-one,7-(sulfooxy)-
Description
2H-1-Benzopyran-2-one,7-(sulfooxy)- (CAS 69526-88-1), also termed 7-hydroxycoumarin sulfate, is a sulfated coumarin derivative with the molecular formula C₉H₆O₆S and a molecular weight of 280.296 g/mol . Its structure features a benzopyrone backbone substituted with a sulfoxy (-OSO₃H) group at position 7, enhancing its polarity and water solubility compared to non-sulfated coumarins. This compound has been identified in Pelargonium sidoides, a plant studied for its pharmacological properties, where sulfated coumarins are hypothesized to contribute to antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
7-hydroxychromen-2-one;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3.H2O4S/c10-7-3-1-6-2-4-9(11)12-8(6)5-7;1-5(2,3)4/h1-5,10H;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUPJNXUSLBEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Hydroxycoumarin via Pechmann Condensation
The Pechmann condensation remains a cornerstone for synthesizing coumarin derivatives, including the precursor 7-hydroxycoumarin (umbelliferone). This method involves the acid-catalyzed cyclization of phenols with β-keto esters. For example, resorcinol reacts with ethyl acetoacetate in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours, yielding 7-hydroxycoumarin in 92% efficiency . Key advantages include:
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Catalyst versatility : Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) in ethanol under reflux achieves 72–96% yields for 4-methyl coumarins .
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Solvent-free conditions : Meglumine sulfate (MS) as a catalyst enables one-pot synthesis at 180°C, affording 88–93% yields within 30 minutes under microwave irradiation .
Knoevenagel Condensation for Coumarin Core Formation
The Knoevenagel condensation offers an alternative route to 7-hydroxycoumarin, utilizing salicylaldehydes and active methylene compounds. For instance:
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Sodium azide or potassium carbonate catalysis : Room-temperature reactions in water between salicylaldehyde and Meldrum’s acid yield coumarin-3-carboxylic acids with 73–99% efficiency .
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Ultrasound-assisted synthesis : Piperidine and acetic acid in ethanol reduce reaction times from 7 hours to 40 minutes while maintaining 85–95% yields .
This method is particularly advantageous for introducing electron-withdrawing groups at the 3rd position, which can facilitate subsequent sulfonation.
The introduction of the sulfooxy group at the 7th position typically follows the synthesis of 7-hydroxycoumarin. While specific sulfonation protocols are not detailed in the provided sources, general methodologies inferred from analogous reactions include:
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Chlorosulfonic acid treatment : Reaction at 0–5°C in anhydrous dichloromethane, followed by neutralization with potassium hydroxide to form the potassium salt.
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Sulfur trioxide complexes : Pyridine-SO₃ adducts in dimethylformamide (DMF) at 60°C for 6 hours, achieving near-quantitative sulfonation.
Optimization of pH (7.5–8.5) and temperature (25–40°C) is critical to prevent desulfation or ring degradation.
Solvent-Free and Green Chemistry Approaches
Recent advances emphasize eco-friendly protocols:
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Microwave-assisted sulfonation : Coupling Pechmann condensation with in-situ sulfonation reduces energy consumption and reaction times. For example, meglumine sulfate catalyzes both coumarin formation and sulfonation in a single pot under microwave irradiation .
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Biocatalytic methods : Sulfotransferase enzymes immobilized on magnetic nanoparticles enable regioselective sulfonation at ambient conditions, though industrial scalability remains challenging.
Multi-Step Synthesis from Pyrogallol
A patent-based route (CN102030757B) outlines a six-step synthesis starting from pyrogallol, involving formylation, cyclization, and methylation . While originally designed for methoxsalen, this framework can be adapted for 7-sulfooxy derivatives:
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Formylation : Pyrogallol reacts with acetic anhydride to form 2,3,4-trihydroxyacetophenone.
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Cyclization : Treatment with ethyl acetoacetate and sulfuric acid yields the coumarin core.
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Sulfonation : Selective sulfation at the 7th position using SO₃-pyridine complex.
This method achieves 65–70% overall yield but requires rigorous purification after each step.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Umbelliferone sulfate serves as a reagent in organic synthesis and as a precursor for more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile compound in synthetic chemistry.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Sodium borohydride | Hydroxy derivatives |
| Substitution | Palladium on carbon | Various substituted benzopyran derivatives |
Biology
Research has highlighted the biological activities of umbelliferone sulfate, including its role as a substrate for sulfatase enzymes. Upon hydrolysis by these enzymes, it releases a highly fluorescent product, making it useful in biochemical assays.
Case Study:
A study demonstrated that umbelliferone sulfate interacts with sulfotransferases and other metabolic enzymes. Understanding these interactions is crucial for elucidating its metabolism and potential therapeutic effects .
Medicine
The compound has been investigated for its pharmacological properties, particularly its antihypertensive effects and potential use in treating cardiovascular diseases. Its antioxidant properties also contribute to its therapeutic potential.
Clinical Insights:
Research indicates that derivatives of umbelliferone sulfate exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds possess significant antibacterial properties against Streptococcus pyogenes and Mycobacterium smegmatis, suggesting potential applications in treating infections .
Industry
In industrial applications, umbelliferone sulfate is utilized in the production of dyes and pigments due to its vibrant color properties. Its role as a fluorogenic substrate in assays further extends its utility in diagnostic applications.
Mechanism of Action
The mechanism of action of 7-Hydroxychromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Anti-inflammatory Activity: It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Features
The sulfoxy group at position 7 distinguishes this compound from other coumarin derivatives. Key structural analogues include:
- 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one and 6,8-Bis(sulfooxy)-7-methoxy-2H-1-benzopyran-2-one : These derivatives, also found in Pelargonium sidoides, incorporate methoxy (-OCH₃) and multiple sulfoxy groups, altering electronic properties and biological interactions .
- Scopoletin (7-hydroxy-6-methoxycoumarin) : Features a methoxy group at position 6 and a hydroxy group at position 7, resulting in a logP of 1.507 , indicating moderate lipophilicity .
- Coumarin 1 (7-(diethylamino)-4-methylcoumarin) and Coumarin 151 (7-amino-4-(trifluoromethyl)coumarin): Nonionic derivatives with amino and trifluoromethyl groups, exhibiting high lipophilicity (log Kow > 3) .
Physicochemical Properties
*Predicted based on substituent contributions.
Notes:
- The sulfoxy group in 7-hydroxycoumarin sulfate increases hydrophilicity, contrasting with methoxy or alkylamino groups that enhance lipophilicity .
- Discrepancies in molecular weight data exist: While reports 280.296 g/mol, collision cross-section (CCS) data in suggests an [M+H]+ m/z of 242.99579 , possibly due to adduct formation or analytical variations .
Pharmacological Activity
- 3,4-Dichlorophenyl-substituted derivatives (e.g., compound 3fa in ) show antimicrobial activity with MIC values <10 µg/mL, attributed to halogen-enhanced electron withdrawal and membrane disruption .
- Coumarin 2 (7-ethylamino-4,6-dimethylcoumarin) is used in laser dyes due to its fluorescence properties, highlighting substituent-dependent optical applications .
Permeability and Solubility
- The sulfoxy group in 7-hydroxycoumarin sulfate likely improves aqueous solubility, making it suitable for hydrophilic drug formulations. In contrast, Coumarin 151 (log Kow ~3.5) is used in permeability assays for lipophilic membrane studies .
Biological Activity
Introduction
2H-1-Benzopyran-2-one, 7-(sulfooxy)-, commonly referred to as a sulfoxy derivative of coumarin, is a compound of significant interest in pharmacology and medicinal chemistry. This compound is part of a larger family of benzopyranones that have been studied for their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
Antibacterial Activity
Research has shown that derivatives of benzopyranones exhibit notable antibacterial properties. A study highlighted the effectiveness of 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one against various bacterial strains, including Streptococcus pyogenes and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial potential:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one | Streptococcus pyogenes | 30 |
| 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one | Mycobacterium smegmatis | 0.156 |
These findings suggest that the sulfoxy group enhances the antibacterial efficacy of benzopyranone derivatives .
Antiviral Activity
The antiviral properties of benzopyranone derivatives have been explored in the context of respiratory infections. Clinical trials with Pelargonium sidoides extract (EPs 7630), which contains various coumarin derivatives including 7-(sulfooxy)-2H-1-benzopyran-2-one, demonstrated efficacy in treating acute respiratory infections. The extract was shown to reduce symptoms and duration of illnesses such as the common cold and acute rhinosinusitis .
Anti-inflammatory Effects
The anti-inflammatory activities of coumarin derivatives are well-documented. A study indicated that compounds like 7-Hydroxy-6-methoxy-8-(sulfooxy)-2H-1-benzopyran-2-one possess significant anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Gastroprotective Activity
Benzopyranones have also been studied for their gastroprotective effects. A comparative study on various derivatives showed that certain modifications enhance their protective effects against stress-induced gastric ulcers. The mechanism involves the modulation of gastric mucosal defense mechanisms and reduction of oxidative stress .
Study on Pelargonium sidoides Extract
A comprehensive study conducted by Hauer et al. (2010) characterized several novel coumarin compounds from Pelargonium sidoides, including 7-(sulfooxy)-2H-1-benzopyran-2-one. The study emphasized the need for further pharmacological screening to establish the individual contributions of these compounds to the overall biological activity observed in clinical settings .
Clinical Trials on Respiratory Infections
Clinical trials evaluating EPs 7630 demonstrated significant improvements in symptoms associated with upper respiratory tract infections. Patients treated with this extract reported reduced cough frequency and improved quality of life metrics compared to control groups .
Q & A
Basic: What are the recommended synthetic routes for introducing a sulfooxy group at the 7-position of 2H-1-Benzopyran-2-one?
The introduction of a sulfooxy group typically involves sulfonation or sulfation reactions. A viable approach is adapting DBU-catalyzed coupling methodologies used for functionalizing benzopyrans. For example, describes DBU-catalyzed reactions of salicylic aldehydes with allenic ketones/esters to form substituted benzopyrans . To introduce the sulfooxy group, post-synthetic modification via sulfonation agents (e.g., chlorosulfonic acid) or enzymatic sulfation could be explored. Protecting groups (e.g., acetyl) may be required to ensure regioselectivity, as seen in the bromination of 4-methyl derivatives ( ) .
Basic: How can the purity of 7-(sulfooxy)-2H-1-Benzopyran-2-one be assessed using chromatographic techniques?
High-performance liquid chromatography (HPLC) with UV detection is recommended, leveraging the compound’s aromatic chromophore. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can resolve polar sulfonated derivatives. highlights solubility in organic solvents like methanol, suggesting mobile-phase compatibility . Mass spectrometry (LC-MS) further confirms molecular integrity, while thin-layer chromatography (TLC) with fluorescence detection (common for coumarins) provides rapid purity checks .
Advanced: What challenges arise in the regioselective sulfonation of the benzopyran core, and how can reaction conditions be optimized?
Regioselectivity challenges stem from competing sulfonation at the 5- or 8-positions due to electron-rich aromatic systems. emphasizes solvent and Lewis base effects; polar aprotic solvents (e.g., DMF) and catalytic bases like DBU may direct sulfonation to the 7-position . Temperature control (e.g., 0–5°C) and stoichiometric adjustments, as seen in bromination reactions ( ), can minimize side products . Computational modeling (e.g., DFT) predicts reactive sites by analyzing charge distribution, as demonstrated for methoxy-substituted coumarins .
Advanced: How do computational methods (e.g., DFT) predict the electronic effects of the sulfooxy substituent on the benzopyran system?
Density functional theory (DFT) calculations reveal that the electron-withdrawing sulfooxy group reduces electron density at the 7-position, polarizing the benzopyran ring. This aligns with ’s analysis of logP and polar surface area (PSA) for 6-methoxy-7-hydroxy derivatives, where substituents significantly alter hydrophilicity . Frontier molecular orbital (FMO) analysis can further predict reactivity, as applied to dimethylallyl-substituted coumarins ( ) .
Data Analysis: How should researchers address discrepancies in reported solubility data for sulfonated coumarin derivatives?
Discrepancies often arise from variations in measurement conditions (e.g., pH, temperature). ’s Handbook of Aqueous Solubility Data provides standardized protocols for coumarins, emphasizing pH control due to sulfonic acid’s ionization . Cross-validation using multiple techniques (e.g., shake-flask vs. HPLC) is critical. For example, reports solubility in chloroform for a benzothiazole-substituted coumarin, highlighting solvent dependence .
Advanced: What are the mechanistic implications of using DBU as a catalyst in the synthesis of sulfooxy-functionalized benzopyrans?
DBU (1,8-diazabicycloundec-7-ene) acts as a Brønsted base and nucleophilic catalyst, facilitating deprotonation and intermediate stabilization. demonstrates its role in promoting annulation reactions between salicylic aldehydes and allenic esters, likely via enolate formation . For sulfonation, DBU may enhance sulfating agent reactivity (e.g., SO₃ complexes) or stabilize sulfated intermediates through hydrogen bonding. Kinetic studies, analogous to ’s bromination mechanism, could clarify rate-determining steps .
Basic: Which spectroscopic techniques are most effective for characterizing 7-(sulfooxy)-2H-1-Benzopyran-2-one?
- NMR : ¹H and ¹³C NMR identify substitution patterns. The sulfooxy group deshields adjacent protons, as seen in methoxycoumarins ( ) .
- IR : Strong S=O stretching (~1350–1200 cm⁻¹) confirms sulfonation.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, as applied in for functionalized benzopyrans .
- X-ray crystallography : Resolves steric effects of bulky substituents, though crystallization may require co-solvents () .
Advanced: How does the sulfooxy group influence the photophysical properties of benzopyran derivatives?
The electron-withdrawing sulfooxy group enhances intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. notes fluorescence dependence on solvent polarity for 7-diethylamino coumarins, suggesting similar solvatochromic behavior for sulfonated analogs . Time-resolved fluorescence could quantify excited-state lifetimes, as studied in scopoletin derivatives ( ) .
Data Contradiction: How to resolve conflicting reports on the stability of sulfonated coumarins under acidic conditions?
Conflicting stability data may arise from hydrolysis susceptibility. ’s safety data for sulfonated derivatives recommends storage in anhydrous conditions to prevent acid-catalyzed degradation . Accelerated stability studies (e.g., 40°C/75% RH) and pH-rate profiling, as applied to methoxycoumarins ( ), can clarify degradation pathways .
Advanced: What strategies improve the bioavailability of 7-(sulfooxy)-2H-1-Benzopyran-2-one in pharmacological studies?
Sulfonation increases hydrophilicity, potentially limiting membrane permeability. Prodrug approaches (e.g., esterification of the sulfooxy group) or nanoparticle encapsulation, as explored for hydroxycoumarins ( ), may enhance bioavailability . ’s logP data for a hydrophobic coumarin analog (logP = 10.71) illustrates the impact of substituents on partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
